molecular formula C12H13N3S B14913250 4-Methyl-6-(p-tolylthio)pyrimidin-2-amine

4-Methyl-6-(p-tolylthio)pyrimidin-2-amine

Cat. No.: B14913250
M. Wt: 231.32 g/mol
InChI Key: BHJWFZHQWLVKRH-UHFFFAOYSA-N
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Description

4-Methyl-6-(p-tolylthio)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a methyl group at position 4, a p-tolylthio group at position 6, and an amino group at position 2. The molecular formula is C12H13N3S, and it has a molecular weight of 231.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(p-tolylthio)pyrimidin-2-amine typically involves multi-step reactions starting from acyclic precursors. One common method includes the following steps :

    Formation of the Pyrimidine Ring: The initial step involves the cyclization of benzylidene acetones with ammonium thiocyanate to form the pyrimidine ring.

    Aromatization: The intermediate product undergoes aromatization to stabilize the ring structure.

    S-Methylation:

    Oxidation: The compound is then oxidized to introduce the sulfonyl group.

    Formation of Guanidines: Finally, the guanidine group is introduced using suitable amines.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar steps with optimizations for yield and purity, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(p-tolylthio)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

4-Methyl-6-(p-tolylthio)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(p-tolylthio)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting cell proliferation. The compound can also bind to receptors, modulating signal transduction pathways that are crucial for cell survival and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(p-tolylthio)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolylthio group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development .

Properties

IUPAC Name

4-methyl-6-(4-methylphenyl)sulfanylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-8-3-5-10(6-4-8)16-11-7-9(2)14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJWFZHQWLVKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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